Ethyl morpholine-3-carboxylate
Overview
Description
Ethyl morpholine-3-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is particularly interesting due to its unique structure, which combines the properties of both ethyl esters and morpholine rings, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl morpholine-3-carboxylate typically involves the reaction of morpholine with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions: Ethyl morpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Morpholine-3-carboxylic acid.
Reduction: Ethyl morpholine-3-methanol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl morpholine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is used in the production of agrochemicals and as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl morpholine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The compound’s effects are mediated through pathways involving the modulation of neurotransmitter levels or inhibition of specific enzymes involved in metabolic processes.
Comparison with Similar Compounds
Ethyl morpholine-3-carboxylate can be compared with other morpholine derivatives such as:
Morpholine-3-carboxylic acid: Lacks the ethyl ester group, making it less lipophilic.
Ethyl piperidine-3-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring, leading to different chemical properties.
Ethyl pyrrolidine-3-carboxylate: Contains a pyrrolidine ring, which affects its reactivity and biological activity.
Uniqueness: this compound is unique due to its combination of an ethyl ester group and a morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl morpholine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOAAQVACAHQMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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